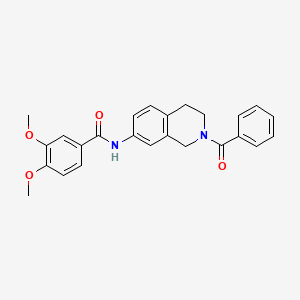

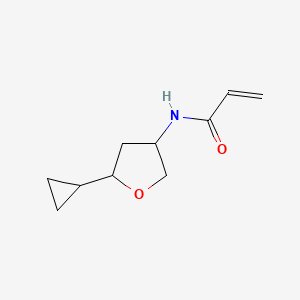

![molecular formula C10H6F3LiN2O2 B2693768 Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197061-59-7](/img/structure/B2693768.png)

Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. The prerequisite imidazole-2-carboxylic acid is prepared from N-benzylimidazole via low-temperature C-2 lithiation using MeLi (methyl lithium). The reaction is quenched with CO₂ , followed by subsequent debenzylation . The final product is 2-trifluoromethylimidazole , which can be converted to the lithium salt (LiTDI) .

Aplicaciones Científicas De Investigación

Low-Temperature Electrolytes for Lithium-Ion and Lithium Metal Batteries

This compound has been used in the development of low-temperature electrolytes for lithium-ion and lithium metal batteries . The electrolyte engineering has proved to be one of the most effective approaches to mitigate lithium-ion battery performance degradation at low temperatures .

Enhancing Kinetics and Reducing Charge Transfer Resistance

The compound has been used in a low-polarity-solvent electrolyte consisting of 2.0 M LiFSI in EMC:1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (TTE) . This enhances the kinetics and reduces the charge transfer resistance for the desolvation process .

Nonflammable Organic Electrolytes

The compound has been studied for its potential use in nonflammable organic electrolytes based on tris (trifluoroethyl)phosphate (TFEP) solvent . This is aimed at designing a safer electrolyte system for large-sized lithium-ion battery applications .

Enhancing Stability in High-Voltage Cell Batteries

The compound has been used as a film-forming additive and co-solvent, which are beneficial for forming an effective solid electrolyte interphase (SEI) on the graphite negative electrode surface . This results in enhanced stability in the negative side of high-voltage cell batteries .

Investigating Parasitic Reactions

The compound has been used in nuclear magnetic resonance (NMR), ion trap time of flight mass spectrometry (IT-TOF™ MS) and gas chromatography-mass spectrometry (GC-MS) to investigate parasitic reactions and different concentrations .

Solvate Ionic Liquid Electrolyte

The compound has been used in solvate ionic liquid electrolyte with 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) . The fluorinated ether improves cycle and rate capability of Li–S cells .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate is a fluorinated imidazole compound . Imidazoles are privileged scaffolds present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . .

Mode of Action

It’s known that fluorinated imidazoles have shown remarkable catalytic effects on many organic reactions .

Biochemical Pathways

It’s known that imidazole-based ligands and n-heterocyclic carbenes have shown remarkable catalytic effects on many organic reactions .

Propiedades

IUPAC Name |

lithium;1-(2,2,2-trifluoroethyl)benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2.Li/c11-10(12,13)5-15-7-4-2-1-3-6(7)14-8(15)9(16)17;/h1-4H,5H2,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUGKJABZSUSFA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)N=C(N2CC(F)(F)F)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

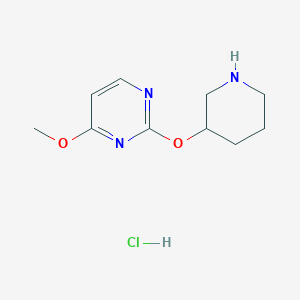

![(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2693685.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2693686.png)

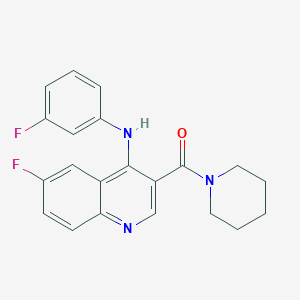

![N-(3-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2693691.png)

![tert-butyl N-{2-[(2,2-difluoroethyl)(methyl)amino]ethyl}-N-methylcarbamate](/img/structure/B2693694.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2693700.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2693703.png)

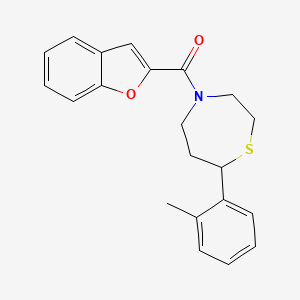

![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one](/img/structure/B2693705.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2693706.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2693708.png)